![molecular formula C22H25NO4 B3098412 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid CAS No. 1335042-37-9](/img/structure/B3098412.png)
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Overview
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a fluorene ring system attached to an amino acid moiety via a carbonyl group . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis
As a derivative of fluorene, this compound might be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the Fmoc group could also make it a candidate for reactions specific to peptide synthesis .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be solid at room temperature . Its solubility would depend on the specific nature of the amino acid moiety.Scientific Research Applications
Peptide Synthesis
Fmoc protected amino acids, including “3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid”, are commonly used in peptide synthesis . They are stable at room temperature and have a long shelf-life, making them ideal for use in laboratory settings .
Synthesis of Amino Acid Azides
Fmoc amino acid azides can be synthesized starting from the corresponding protected amino acid and sodium azide . This process can be carried out using the mixed anhydride method with isobutoxycarbonyl chloride .
Stability in Aqueous Washing Operations
Fmoc protected amino acids are stable in aqueous washing operations . This makes them suitable for use in various laboratory procedures that involve washing steps.
Use as Coupling Agents
Fmoc protected amino acids can be used as coupling agents in peptide synthesis . This allows for the formation of peptide bonds, which are crucial in the creation of peptides and proteins.
5. Synthesis of Asymmetrically Protected Diaminosuberic Acid Fmoc protected amino acids can be used in the synthesis of asymmetrically protected 2,7-diaminosuberic acid. This involves the use of a (acyloxy)alkoxy promoiety as a protecting group.
6. Use in the Preparation of Other Chemical Compounds Fmoc protected amino acids, including “3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid”, can be used in the preparation of other chemical compounds . For example, they can be used in the synthesis of other types of Fmoc protected amino acids .
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine, an essential amino acid involved in protein synthesis.
Mode of Action
This compound, being a derivative, might interact with these systems, but the exact nature of these interactions is currently unknown .
Biochemical Pathways
Given its structural similarity to alanine, it may be involved in the alanine cycle, a biochemical pathway that allows the body to regulate blood sugar levels .
Result of Action
As an alanine derivative, it may have similar effects to alanine, which include the regulation of blood sugar levels and participation in protein synthesis . .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Future Directions
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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